molecular formula C6H6N2S2 B2523496 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 82000-50-8

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No.: B2523496
CAS No.: 82000-50-8
M. Wt: 170.25
InChI Key: BXRQKXBJUUQKRM-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a heterocyclic compound featuring a five-membered ring structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylthio-2-propenenitrile with sulfur and ammonia, followed by cyclization to form the isothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarboxylic acid
  • 3-Methylthio-2-propenenitrile
  • 4-Isothiazolecarbonitrile derivatives

Uniqueness: 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRQKXBJUUQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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